Demexiptiline Hydrochloride-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demexiptiline-d3 (hydrochloride) is a deuterated form of demexiptiline, a tricyclic antidepressant. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of demexiptiline. The compound is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its levels in the brain and contributing to its antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of demexiptiline-d3 (hydrochloride) involves the treatment of dibenzosuberenone with hydroxylamine to form its ketoxime. This intermediate is then alkylated with 2-chloro-N-methylethylamine to yield demexiptiline . The deuterated form is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process .
Industrial Production Methods: Industrial production of demexiptiline-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Demexiptiline-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demexiptiline-d3 (hydrochloride) .
Scientific Research Applications
Demexiptiline-d3 (hydrochloride) is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of demexiptiline.
Pharmacodynamic Studies: To study the drug’s effects on the body, particularly its antidepressant effects.
Biological Research: To investigate the compound’s interaction with biological systems and its potential therapeutic applications.
Industrial Applications: Used as a reference standard in the quality control of pharmaceutical products.
Mechanism of Action
Demexiptiline-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The compound primarily targets norepinephrine transporters and modulates the activity of adrenergic receptors .
Comparison with Similar Compounds
Desipramine: Another tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Imipramine: Known for its dual inhibition of norepinephrine and serotonin reuptake.
Amitriptyline: A tricyclic antidepressant with a broader spectrum of action, affecting multiple neurotransmitter systems.
Uniqueness: Demexiptiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in research .
Properties
Molecular Formula |
C18H19ClN2O |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxy-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H/i1D3; |
InChI Key |
MZTHMUGFMPRTIK-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Canonical SMILES |
CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.